Cas no 1105244-05-0 (1-[(4-methylphenyl)methyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one)

1-[(4-methylphenyl)methyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 1,2,4-oxadiazole-thiophene moiety and a 4-methylbenzyl group. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry, due to the presence of both oxadiazole and thiophene rings, which are known for their bioisosteric properties and role in drug design. The compound’s rigid, conjugated framework may enhance binding affinity in target interactions, while the methylphenyl group could influence lipophilicity and metabolic stability. Its synthetic versatility allows for further derivatization, making it a valuable intermediate for developing bioactive molecules, such as enzyme inhibitors or receptor modulators.
1-[(4-methylphenyl)methyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one structure
1105244-05-0 structure
Product name:1-[(4-methylphenyl)methyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
CAS No:1105244-05-0
MF:C18H17N3O2S
MW:339.411482572556
CID:5433801

1-[(4-methylphenyl)methyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-[(4-methylphenyl)methyl]-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
    • 1-[(4-methylphenyl)methyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
    • Inchi: 1S/C18H17N3O2S/c1-12-4-6-13(7-5-12)10-21-11-14(9-16(21)22)18-19-17(20-23-18)15-3-2-8-24-15/h2-8,14H,9-11H2,1H3
    • InChI Key: MEZNIDXDUMMNNF-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=C(C)C=C2)CC(C2ON=C(C3SC=CC=3)N=2)CC1=O

1-[(4-methylphenyl)methyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3222-4311-10μmol
1-[(4-methylphenyl)methyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
1105244-05-0 90%+
10μl
$103.5 2023-04-27
Life Chemicals
F3222-4311-2μmol
1-[(4-methylphenyl)methyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
1105244-05-0 90%+
2μl
$85.5 2023-04-27
Life Chemicals
F3222-4311-5mg
1-[(4-methylphenyl)methyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
1105244-05-0 90%+
5mg
$103.5 2023-04-27
Life Chemicals
F3222-4311-2mg
1-[(4-methylphenyl)methyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
1105244-05-0 90%+
2mg
$88.5 2023-04-27
Life Chemicals
F3222-4311-50mg
1-[(4-methylphenyl)methyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
1105244-05-0 90%+
50mg
$240.0 2023-04-27
Life Chemicals
F3222-4311-5μmol
1-[(4-methylphenyl)methyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
1105244-05-0 90%+
5μl
$94.5 2023-04-27
Life Chemicals
F3222-4311-4mg
1-[(4-methylphenyl)methyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
1105244-05-0 90%+
4mg
$99.0 2023-04-27
Life Chemicals
F3222-4311-15mg
1-[(4-methylphenyl)methyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
1105244-05-0 90%+
15mg
$133.5 2023-04-27
Life Chemicals
F3222-4311-30mg
1-[(4-methylphenyl)methyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
1105244-05-0 90%+
30mg
$178.5 2023-04-27
Life Chemicals
F3222-4311-40mg
1-[(4-methylphenyl)methyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
1105244-05-0 90%+
40mg
$210.0 2023-04-27

1-[(4-methylphenyl)methyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one Related Literature

Additional information on 1-[(4-methylphenyl)methyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Comprehensive Analysis of 1-[(4-methylphenyl)methyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS No. 1105244-05-0)

The compound 1-[(4-methylphenyl)methyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS No. 1105244-05-0) is a structurally unique molecule that has garnered significant attention in pharmaceutical and materials science research. Its molecular architecture combines a pyrrolidin-2-one core with a thiophene-substituted 1,2,4-oxadiazole moiety, making it a promising candidate for diverse applications. Researchers are particularly interested in its potential as a bioactive scaffold due to the presence of heterocyclic fragments, which are often associated with enhanced binding affinity and metabolic stability.

In recent years, the demand for novel heterocyclic compounds has surged, driven by their utility in drug discovery and functional materials. The 1,2,4-oxadiazole ring in this compound is a key pharmacophore, frequently explored for its role in modulating biological activity. Combined with the thiophene group—a common motif in conductive polymers—this molecule also holds potential for optoelectronic applications. Such dual functionality aligns with current trends in multifunctional materials, a hot topic in both academic and industrial circles.

From a synthetic chemistry perspective, the incorporation of a 4-methylphenyl group enhances the compound's lipophilicity, which could improve its pharmacokinetic properties. This feature is particularly relevant for researchers investigating CNS-targeting drugs, as blood-brain barrier penetration remains a critical challenge. Additionally, the pyrrolidin-2-one scaffold is known for its versatility in medicinal chemistry, often serving as a precursor for protease inhibitors or neuroprotective agents.

The compound's CAS No. 1105244-05-0 is frequently searched in databases like SciFinder and Reaxys, reflecting its growing importance in chemical R&D. Queries often focus on its synthetic routes, spectroscopic data, and biological activity profiles. Recent publications highlight its potential in kinase inhibition studies, a field that dominates cancer research. This aligns with broader user interests in targeted therapies and small-molecule modulators of cellular pathways.

Environmental and green chemistry considerations are also shaping discussions around such compounds. The thiophene-oxadiazole hybrid structure may offer advantages in biodegradability compared to traditional aromatic systems, a point of interest for sustainable drug design. Computational studies leveraging AI-driven molecular modeling tools further accelerate its exploration, addressing common user queries about structure-activity relationships (SAR) and docking simulations.

In material science, the π-conjugated system formed by the thiophene and oxadiazole units suggests possible applications in organic semiconductors or light-emitting diodes (OLEDs). This interdisciplinary appeal makes CAS 1105244-05-0 a subject of collaborative research between chemists and engineers, particularly in the context of flexible electronics—a trending sector with exponential growth projections.

Analytical characterization of this compound typically involves advanced techniques like NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods address frequent user questions about structural confirmation and purity assessment, critical for reproducibility in research. Patent databases reveal incremental innovations in its derivatization, underscoring its commercial potential as a building block for high-value products.

As regulatory frameworks evolve, compounds like 1-[(4-methylphenyl)methyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one benefit from their well-documented safety profiles in early-stage studies. This positions them favorably for translational research, bridging the gap between academic discovery and industrial application. Future directions may explore its role in combinatorial chemistry libraries or as a template for allosteric modulator design, reflecting the dynamic nature of chemical innovation.

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